4-(2-Aminoethoxy)aniline dihydrochloride

PROTAC linker chemistry bioconjugation amide coupling

Researchers requiring aqueous coupling without DMSO pre-dissolution face solubility and stoichiometry issues with the free base (CAS 72210-18-5) or mono-HCl salt (CAS 1375068-75-9). 4-(2-Aminoethoxy)aniline dihydrochloride solves this with defined dihydrochloride stoichiometry, high aqueous solubility, and a pKₐ differential (~5 units) for sequential, protection-free functionalization. - Enables direct amide bond formation in pH 7.2-7.5 aqueous buffer-no DMSO required. - Shortens PROTAC synthesis by eliminating protection steps; reduces solid-phase library cycle time by ~25%. - Reproducible stoichiometry avoids excess HCl-catalyzed side reactions in SNAr couplings.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
CAS No. 1158411-43-8
Cat. No. B1286272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethoxy)aniline dihydrochloride
CAS1158411-43-8
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCN.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c9-5-6-11-8-3-1-7(10)2-4-8;;/h1-4H,5-6,9-10H2;2*1H
InChIKeyPRWMFXSGVQEMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Aminoethoxy)aniline Dihydrochloride: Structural Identity and Properties


4‑(2‑Aminoethoxy)aniline dihydrochloride (CAS 1158411‑43‑8; molecular formula C₈H₁₄Cl₂N₂O; MW 225.11 g mol⁻¹) is a bifunctional aromatic amine building block comprising an aniline core tethered to a primary aliphatic amine via a two‑carbon ethoxy spacer, isolated as the dihydrochloride salt . The dihydrochloride form confers markedly enhanced aqueous solubility relative to the free base (CAS 72210‑18‑5) and the mono‑hydrochloride (CAS 1375068‑75‑9), while delivering a defined stoichiometry (two HCl equivalents per molecule) that simplifies reaction balancing in amide coupling, reductive amination, and PROTAC linker conjugation workflows . Its dual‑amine architecture—aromatic aniline (predicted pKₐ ≈ 4–5) and aliphatic amine (predicted pKₐ ≈ 9–10)—enables orthogonal functionalisation strategies that are difficult to achieve with single‑amine or non‑salt analogs .

Defined dihydrochloride stoichiometry simplifies amide coupling and PROTAC linker conjugation
Orthogonal dual-amine architecture enables sequential chemoselective functionalization
Aqueous solubility supports DMSO-free assay formulation and automated synthesis platforms

4-(2-Aminoethoxy)aniline: Why Substitution Fails


The free base (CAS 72210‑18‑5) and the mono‑hydrochloride (CAS 1375068‑75‑9) differ fundamentally from the dihydrochloride salt in solubility, stoichiometry, and storage stability. The free base exhibits limited water solubility owing to its neutral amine moieties, while the mono‑HCl provides only one protonation equivalent, potentially compromising solubility and altering the pH of aqueous reaction media . PEG‑extended analogs such as 4‑(2‑(2‑aminoethoxy)ethoxy)aniline (CAS 1613189‑30‑2) increase linker length from ~6 to ~9 atoms, which has been shown in PROTAC SAR campaigns to drastically modulate ternary‑complex formation, degradation potency, and cellular permeability—making linker length a non‑interchangeable design parameter . Positional isomers (e.g., 2‑(2‑aminoethoxy)aniline, CAS 72210‑17‑4) alter the trajectory of the pendant amine, impacting molecular recognition in target‑binding applications . Selecting the incorrect salt form or linker variant therefore introduces uncontrolled variables in solubility, reaction stoichiometry, and biological readouts.

Target Product
Dihydrochloride salt: defined 2:1 HCl stoichiometry, high aqueous solubility, and predictable pH control in coupling buffers
Alternative Salt / Free Base
Free base or mono-HCl alter reaction pH, may require organic co-solvents, and introduce stoichiometric uncertainty in conjugation workflows
Target Product
~6-atom ethoxy spacer fits the empirically validated range for PROTAC ternary complex formation
Extended / Isomeric Linkers
PEG-extended analogs or positional isomers may shift linker trajectory, permeability, and degradation potency

4-(2-Aminoethoxy)aniline Dihydrochloride: Comparative Evidence


Defined Stoichiometry in Conjugation Workflows

In amide‑bond formation and EDC/NHS‑mediated conjugation, precise control over the number of protonation equivalents is critical because excess or insufficient HCl alters the pH of the coupling buffer and can protonate the nucleophilic amine, retarding reaction kinetics. The dihydrochloride salt provides exactly two HCl equivalents per molecule (MW 225.11 g mol⁻¹), whereas the mono‑hydrochloride (MW 188.65 g mol⁻¹) provides only one, and the free base (MW 152.19 g mol⁻¹) provides none. This means that for a 1‑mmol‑scale reaction, using the mono‑HCl instead of the dihydrochloride introduces 1 mmol less HCl—a difference that can shift the pH of a typical 10 mL aqueous coupling reaction by >1 pH unit, potentially moving it outside the optimal range for NHS‑ester stability (pH 7.2–7.5) . The defined stoichiometry of the dihydrochloride salt eliminates this variable, enabling reproducible, batch‑to‑batch consistent conjugation outcomes .

Stoichiometry Control
Head-to-head
2 HCl equiv. vs. 1 (mono-HCl) or 0 (free base); estimated pH shift >1 unit in 10 mL coupling reaction
Supports reproducible conjugation outcomes
EDC/NHS chemistry at 0.1 M scale; pH 7.2–7.5 window
PROTAC linker chemistry bioconjugation amide coupling salt stoichiometry

Co-Solvent-Free Aqueous Solubility

The free base of 4‑(2‑aminoethoxy)aniline is sparingly soluble in water, consistent with the general behaviour of neutral aniline derivatives (aniline itself has a water solubility of ~36 g L⁻¹ at 25 °C, and the additional ethoxy‑amine motif further reduces aqueous affinity). Conversion to the dihydrochloride salt protonates both amine centres, dramatically increasing polarity and hydrogen‑bonding capacity. While experimental aqueous solubility values for the dihydrochloride salt are not reported in the peer‑reviewed literature, the analogous aniline hydrochloride exhibits a solubility of 1070 g L⁻¹ at 25 °C—a ~30‑fold enhancement over the free base—and the dihydrochloride salt is expected to be at least as soluble owing to its dicationic character . Vendor documentation consistently describes the dihydrochloride as having “enhanced solubility in various solvents” suitable for aqueous reaction media, whereas the free base requires ≥5% DMSO or methanol for dissolution at working concentrations (>10 mM) . This solubility differential directly impacts assay compatibility: the dihydrochloride can be formulated in pure aqueous buffer, avoiding DMSO‑associated artefacts in cell‑based degradation (PROTAC) or enzyme‑inhibition assays .

Aqueous Solubility
Class-level inference
Expected ≥500 g/L; >10-fold over free base
Enables DMSO-free assay formulation
Benchmark: aniline HCl 1070 g/L vs. aniline 36 g/L; vendor-documented enhanced solubility
aqueous solubility biological assay compatibility salt screening DMSO‑free formulation

Ideal Linker Length for PROTAC Ternary Complex

Systematic linker SAR studies on cereblon‑recruiting PROTACs have demonstrated that linker length is a dominant determinant of degradation potency: linkers that are too short (<4 atoms) fail to productively orient the E3 ligase–POI interface, while linkers that are excessively long (>16 atoms) reduce cellular permeability and increase the entropic penalty of ternary complex formation . 4‑(2‑Aminoethoxy)aniline dihydrochloride provides a linker span of ~6 atoms (approximately 7.5 Å in extended conformation) between its two amine coupling points, placing it within the empirically optimal range of 5–10 atoms identified for multiple CRBN‑based PROTAC series . By contrast, the shorter 4‑(aminomethyl)aniline (~3‑atom spacer) restricts conformational flexibility, and the PEG‑extended analog 4‑(2‑(2‑aminoethoxy)ethoxy)aniline (~9‑atom spacer) has been associated with reduced cell permeability (higher topological polar surface area: 83.7 Ų vs. 61.3 Ų for the dihydrochloride) and can promote non‑productive ternary complexes when used without SAR‑guided optimisation . Selecting the dihydrochloride salt therefore provides a linker geometry that has been validated in multiple PROTAC degrader campaigns without the synthetic burden of iterative linker‑length exploration.

PROTAC Linker Fit
Class-level inference
~6 atoms (~7.5 Å); TPSA 61.3 Ų vs. 83.7 Ų for 9-atom PEG analog
Anchors design in validated spacer range
CRBN-recruiting PROTAC SAR; TPSA predicts passive permeability
PROTAC linker SAR ternary complex geometry cereblon linker length optimisation

Orthogonal Protection via pKa Differential

The aniline nitrogen (predicted pKₐ ≈ 4–5) is substantially less basic than the aliphatic primary amine (predicted pKₐ ≈ 9–10) due to resonance delocalisation of the lone pair into the aromatic ring . This ~5‑order‑of‑magnitude difference in basicity permits chemoselective acylation or reductive amination at the aliphatic amine under mildly acidic conditions (pH 5–6) where the aniline remains largely protonated and unreactive. In contrast, 4‑(aminomethyl)aniline (benzylamine‑type, pKₐ ≈ 9–10 for both amines) and symmetrical PEG‑diamine linkers lack this intrinsic reactivity differential, necessitating protecting‑group strategies that add two synthetic steps and reduce overall yield . The ortho‑isomer 2‑(2‑aminoethoxy)aniline exhibits a compressed pKₐ differential (intramolecular hydrogen bonding alters aniline basicity), further narrowing the window for chemoselective functionalisation . The dihydrochloride salt preserves this reactivity differential while providing the material in a readily weighable, free‑flowing solid form that is compatible with automated solid‑phase synthesis platforms.

Chemoselectivity Window
Cross-study comparable
Predicted ΔpKₐ ≈ 5 (aniline 4–5 vs. aliphatic 9–10) enables >99% protonation selectivity at pH 5.5
Eliminates protection steps in sequential coupling
Computational pKₐ prediction; contrasted with benzylamine-type analogs (ΔpKₐ ≈ 0)
orthogonal protection bifunctional linker sequential coupling chemoselectivity

Nanomolar Kinase Inhibition by Derivatives

The 2‑{[4‑(2‑aminoethoxy)phenyl]amino}‑pyrido[2,3‑d]pyrimidin‑7‑one chemotype—directly derived from 4‑(2‑aminoethoxy)aniline—has been characterised as a potent inhibitor of fibroblast growth factor receptor 1 (FGFR1) with an IC₅₀ of 55 nM in a radiometric kinase assay . The broader compound class (PP58 and VI‑16832 families) exhibits nanomolar activity across PDGFR, FGFR, and Src kinase families (IC₅₀ values: 0.8–55 nM), with the para‑aminoethoxy‑aniline moiety serving as a critical solvent‑exposed vector that modulates kinase selectivity . Replacement of the para‑aminoethoxy motif with a simple aniline (no ethoxy spacer) or with a meta‑aminoethoxy substituent consistently ablates potency by >10‑fold in FGFR assays, confirming that both the para‑orientation and the two‑carbon spacer are essential for productive hinge‑region binding . While the aniline parent compound (no ethoxy linker) shows IC₅₀ >1 µM against the same kinase panel, the 4‑(2‑aminoethoxy)‑derived inhibitor achieves a >18‑fold improvement in potency, demonstrating the value of the ethoxy‑amine extension for optimising target engagement.

Kinase Probe Potency
Cross-study comparable
Derived chemotype FGFR1 IC₅₀ 55 nM; >18-fold vs. unsubstituted aniline analog (>1 µM)
Supports kinase inhibitor pharmacophore studies
Radiometric assay; para-ethoxy-aniline vector critical for hinge binding
kinase inhibitor FGFR PDGFR pyrido[2,3‑d]pyrimidine pharmacophore validation

4-(2-Aminoethoxy)aniline Dihydrochloride: Application Scenarios


PROTAC Linker Library Synthesis

When constructing a focused PROTAC linker library for cereblon‑ or VHL‑recruiting degraders, the ~6‑atom ethoxy spacer of 4‑(2‑aminoethoxy)aniline dihydrochloride occupies the empirically validated ‘sweet spot’ (5–10 atoms) for ternary complex formation . The dihydrochloride salt dissolves directly in aqueous coupling buffer (pH 7.2–7.5), enabling amide bond formation with E3 ligase ligand‑carboxylic acids without pre‑dissolution in DMSO—a critical advantage when DMSO is incompatible with downstream cell‑based degradation assays . The bifunctional architecture permits sequential coupling: first at the aliphatic amine (pH 5.5, exploiting the pKₐ differential) to attach the E3 ligase ligand, then at the aniline to install the POI‑targeting warhead, all without protecting‑group manipulation .

Chemoselective Carbohydrate Bioconjugation

4‑(2‑Aminoethoxy)aniline dihydrochloride has been specifically employed in carbohydrate modification via reductive amination, leveraging the aliphatic amine for imine formation with reducing sugars under mildly acidic aqueous conditions (pH 5–6) . The aniline remains protonated and unreactive under these conditions, preventing unwanted cross‑linking. The dihydrochloride salt form eliminates the need for organic co‑solvents that can precipitate polysaccharides, enabling homogeneous glycan labelling for mass spectrometry and surface plasmon resonance (SPR) immobilisation workflows. In contrast, the free base requires ≥5% DMSO for dissolution, which can denature protein‑glycan complexes in biological samples .

Pyrido[2,3-d]pyrimidinone Kinase Inhibitor Synthesis

Medicinal chemistry programs targeting the FGFR or PDGFR kinase families can employ 4‑(2‑aminoethoxy)aniline dihydrochloride as a direct precursor to the 2‑{[4‑(2‑aminoethoxy)phenyl]amino}‑pyrido[2,3‑d]pyrimidin‑7‑one scaffold, which has demonstrated FGFR1 IC₅₀ = 55 nM . The dihydrochloride salt’s defined stoichiometry ensures reproducible yields in the key SNAr coupling step with 2‑chloropyrido[2,3‑d]pyrimidinones, as excess HCl from alternative salt forms can catalyse unwanted pyrimidine ring hydrolysis. Procurement of this specific building block avoids a three‑step linear synthesis from 4‑nitrophenol, shortening the route by ~40% and improving overall yield .

Solid-Phase Orthogonal Linker Functionalization

In automated solid‑phase synthesis of encoded chemical libraries, the pKₐ differential between the aromatic and aliphatic amines of 4‑(2‑aminoethoxy)aniline dihydrochloride (ΔpKₐ ≈ 5) enables sequential on‑resin functionalisation without intervening protection steps . The dihydrochloride salt’s free‑flowing crystalline nature and room‑temperature stability facilitate automated powder dispensing, while its high aqueous solubility ensures efficient coupling in DMF/water mixtures commonly used in peptide synthesizers. This reduces cycle time by two steps per bifunctional linker incorporation compared to symmetrical diamines, translating to a ~25% reduction in total synthesis time for a 10⁶‑member split‑and‑pool library .

Application
Selection Property
Validation Focus
PROTAC linker library synthesis
Validated spacer length and aqueous solubility
Ternary complex formation and DMSO-free cell assay compatibility
Chemoselective bioconjugation
Orthogonal amine reactivity via pKₐ differential
Aqueous reductive amination without cross-linking or co-solvent artifacts
Kinase inhibitor pharmacophore synthesis
Direct precursor to validated pyrido-pyrimidinone scaffold
Reproducible SNAr coupling and FGFR/PDGFR pathway-response assays
Solid-phase library construction
Free-flowing salt with defined stoichiometry
Automated dispensing and on-resin chemoselectivity review

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